

## In-depth Technical Guide to Dibromomaleimide-C5-COOH

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Compound of Interest		
Compound Name:	Dibromomaleimide-C5-COOH	
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### Introduction

**Dibromomaleimide-C5-COOH** is a heterobifunctional crosslinking reagent that is gaining significant attention in the field of bioconjugation, particularly in the development of antibodydrug conjugates (ADCs). Its structure features a dibromomaleimide group, which is highly reactive towards thiol groups found in cysteine residues, and a C5 carboxylic acid linker, which allows for further conjugation to other molecules of interest. This guide provides a comprehensive overview of the structure, properties, and applications of **Dibromomaleimide-C5-COOH**.

## **Chemical Structure and Properties**

**Dibromomaleimide-C5-COOH**, systematically named 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, is characterized by a central dibromomaleimide ring attached to a five-carbon aliphatic chain terminating in a carboxylic acid.

#### **Chemical Structure:**

- IUPAC Name: 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[1]
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>Br<sub>2</sub>NO<sub>4</sub>[1]
- Molecular Weight: 369.01 g/mol [1]



The key structural features that dictate its functionality are:

- Dibromomaleimide Moiety: The two bromine atoms on the maleimide ring are excellent leaving groups, enabling a sequential reaction with two thiol groups. This property is particularly useful for bridging disulfide bonds in proteins, such as those found in the hinge region of antibodies.
- C5-COOH Linker: The hexanoic acid chain provides a spacer that can reduce steric
  hindrance and improve the solubility of the resulting conjugate. The terminal carboxylic acid
  can be activated (e.g., as an NHS ester) for reaction with amine-containing molecules, such
  as drugs or fluorescent dyes.

## **Quantitative Data**

The following table summarizes key quantitative data related to the reactivity and stability of dibromomaleimide-based conjugates. It is important to note that these values can be influenced by the specific reaction conditions and the nature of the conjugated protein.

Parameter	Value	Conditions	Reference
Hydrolysis Half-life of DBM reagent	< 1 minute	pH 8.0	[2]
Hydrolysis Half-life of Dithiomaleimide Adduct (post- conjugation)	16-19 minutes (with C-2 linker)	pH 8.5	[3]
Conjugation Time for Disulfide Bridging	< 20 minutes	Not specified	[4]
Cleavage Rate Constant (in presence of 1 mM Glutathione)	26 s <sup>-1</sup> (for a dibromomaleimide FRET construct)	In vitro	
Stability of Maleamic Acid Conjugate	Stable for up to 10 days	pH 7.4	



# Experimental Protocols Synthesis of N-Functionalized Dibromomaleimides (General Protocol)

While a specific protocol for **Dibromomaleimide-C5-COOH** is not readily available in the public domain, a general method for the synthesis of N-functionalized dibromomaleimides involves the reaction of N-methoxycarbonyldibromomaleimide with a range of amines at room temperature. This mild approach is effective for both alkyl and aryl amines and typically yields good results.

## **Antibody-Drug Conjugation via Disulfide Bridging**

This protocol outlines the general steps for conjugating a dibromomaleimide-functionalized payload to an antibody through interchain disulfide bond bridging.

#### Materials:

- Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) solution
- Dibromomaleimide-functionalized payload (e.g., DBM-C5-MMAF)
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

- Antibody Reduction: The antibody solution is treated with a molar excess of TCEP to selectively reduce the interchain disulfide bonds. The reaction is typically incubated at 37°C for a defined period.
- Conjugation: The dibromomaleimide-payload is added to the reduced antibody solution. The
  reaction mixture is incubated to allow for the formation of the thioether bonds, effectively
  bridging the reduced disulfide.

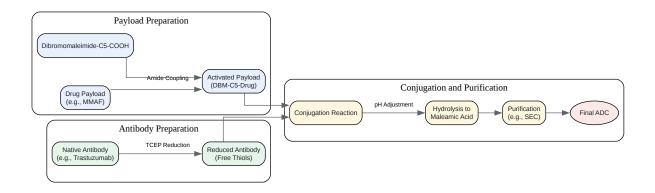


- Hydrolysis to Maleamic Acid: The pH of the reaction mixture can be adjusted to mildly basic conditions (e.g., pH 8.5) to promote the hydrolysis of the dithiomaleimide to a more stable dithiomaleamic acid.[1][3] This step "locks" the conjugate and prevents retro-Michael reactions.[1]
- Quenching: Any unreacted dibromomaleimide is quenched by the addition of a thiolcontaining reagent like N-acetylcysteine.
- Purification: The resulting antibody-drug conjugate is purified from excess reagents and unconjugated payload using a suitable chromatography method, such as size-exclusion chromatography.
- Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

# Signaling Pathways and Workflows Workflow for Antibody-Drug Conjugate (ADC) Synthesis using Dibromomaleimide-C5-COOH

The following diagram illustrates the key steps involved in the synthesis of an ADC using a dibromomaleimide-based linker.





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Caption: Workflow for ADC synthesis with **Dibromomaleimide-C5-COOH**.

This workflow highlights the two main preparatory arms: the activation of the drug payload with the **Dibromomaleimide-C5-COOH** linker and the reduction of the antibody to expose the reactive thiol groups. These are then combined in the conjugation step, followed by hydrolysis and purification to yield the final, stable ADC. This method allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio, which is a significant advantage over conventional conjugation methods.[1]

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